2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide
CAS No.:
Cat. No.: VC16469685
Molecular Formula: C15H11BrN2O2
Molecular Weight: 331.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrN2O2 |
|---|---|
| Molecular Weight | 331.16 g/mol |
| IUPAC Name | 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C15H11BrN2O2/c16-9-15(19)18-12-3-7-14(8-4-12)20-13-5-1-11(10-17)2-6-13/h1-8H,9H2,(H,18,19) |
| Standard InChI Key | CUSBIZABKLCCRI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)CBr |
Introduction
2-Bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential applications can be approached by analyzing similar compounds and their properties.
Synthesis of Similar Compounds
Synthesizing compounds with similar structures often involves reactions like nucleophilic substitution or condensation reactions. For instance, the synthesis of N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of a triazole derivative with a bromophenyl acetamide precursor .
Biological Activity
Compounds with similar structures have shown various biological activities:
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Antimicrobial Activity: Phenylacetamide derivatives have been studied for their antimicrobial properties .
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Anticancer Activity: Some acetamide derivatives exhibit anticancer activity, often through mechanisms involving enzyme inhibition or cell cycle disruption .
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Anti-inflammatory Activity: Certain compounds with acetamide moieties have been explored as potential anti-inflammatory agents, particularly as inhibitors of enzymes like COX-2 or 5-LOX .
Potential Applications
Given its structural features, 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide might be explored for its potential in:
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Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting specific biological pathways.
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Biological Research: As a tool compound to study the effects of structural modifications on biological activity.
Research Findings and Data
While specific data on 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide is not available, related compounds provide insights into potential biological activities:
| Compound | Biological Activity | Target/Pathway |
|---|---|---|
| N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | Potential RT Inhibitor | HIV-1 Reverse Transcriptase |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial, Anticancer | Various Microbial Strains, MCF7 Cell Line |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory | 5-LOX Inhibition |
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